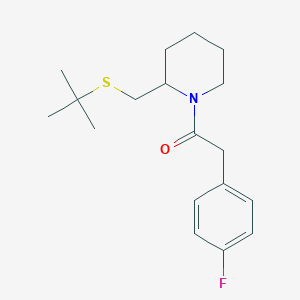

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H26FNOS and its molecular weight is 323.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone , often referred to as Tert-butylthio piperidine derivative , has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Tert-butylthio group : A sulfur-containing moiety that may influence the compound's pharmacokinetics and biological interactions.

- 4-Fluorophenyl group : A phenyl ring substituted with a fluorine atom, which can enhance the compound's lipophilicity and receptor binding affinity.

Molecular Formula

The molecular formula for this compound is C15H20FNS.

Research indicates that this compound exhibits significant activity as a modulator of specific receptors, particularly the sphingosine-1-phosphate (S1P) receptors, which play critical roles in various physiological processes including immune response and vascular development. The binding affinity to S1P receptors (EDG-1, EDG-6, EDG-8) suggests potential therapeutic applications in conditions like autoimmune diseases and cancer .

Antimicrobial and Antioxidant Activities

In addition to its receptor activity, studies have shown that derivatives of similar structures exhibit antimicrobial and antioxidant properties. For instance, compounds with similar piperidine frameworks have demonstrated inhibitory effects against various bacterial strains and oxidative stress markers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| S1P Receptor Modulation | Binding to EDG-1, EDG-6, EDG-8 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress markers |

Case Study 1: S1P Receptor Modulation

A study conducted on the pharmacological profile of Tert-butylthio piperidine derivatives revealed their ability to modulate S1P receptors effectively. This modulation was linked to reduced inflammatory responses in murine models of autoimmune diseases. The study highlighted a significant decrease in pro-inflammatory cytokines upon treatment with the compound, suggesting its potential as an immunomodulatory agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally similar compounds revealed that derivatives exhibited potent activity against Gram-positive bacteria. The study utilized a series of in vitro assays to determine minimum inhibitory concentrations (MICs), demonstrating that compounds with similar piperidine structures could serve as lead candidates for antibiotic development .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone exhibit potent activity against various cancer cell lines. For instance, modifications to the piperidine structure have shown improved binding affinities to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are critical in cancer cell survival pathways. The compound's ability to selectively inhibit these proteins could lead to new strategies for cancer treatment by promoting apoptosis in malignant cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research into similar piperidine derivatives has indicated that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. The fluorophenyl group may enhance this activity by increasing the compound's interaction with microbial targets .

Case Study 1: Targeting Bcl-2 Family Proteins

A study investigated the binding affinity of a structurally related compound to Bcl-2 family proteins, revealing that modifications to the side chains significantly impacted potency. The introduction of sulfur-containing groups was found to enhance binding affinity, suggesting that this compound may also exhibit similar enhancements in targeting these proteins .

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Compound A | 0.09 μM (Mcl-1) | High |

| Compound B | 0.15 μM (Bfl-1) | Moderate |

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of piperidine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The tert-butylthio group (-S-tBu) is susceptible to nucleophilic substitution reactions. For example:

| Reaction Type | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., NaH) | Sulfonium salts or thioethers | |

| Oxidation | H₂O₂, mCPBA | Sulfoxide or sulfone |

-

Key Insight : The sulfur atom acts as a soft nucleophile, enabling reactions with alkyl halides to form extended thioether derivatives. Oxidation with peroxides converts the thioether to sulfoxide (R-SO-R') or sulfone (R-SO₂-R').

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | N-acetylpiperidine derivative | |

| Alkylation | Ethyl bromoacetate, K₂CO₃ | Quaternary ammonium salts |

-

Mechanism : The lone pair on the piperidine nitrogen facilitates nucleophilic attack on electrophiles like acyl chlorides or alkyl halides. For example, coupling with activated esters (e.g., HOBt/HBTU) forms stable amides .

Ketone Reactivity

The ethanone group participates in condensation and reduction reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Grignard Addition | RMgX, THF, 0°C → RT | Tertiary alcohol | |

| Reduction | NaBH₄, MeOH | Secondary alcohol |

-

Synthetic Utility : Reduction of the ketone to an alcohol enhances solubility, while condensation with hydrazines forms hydrazones for further cyclization.

4-Fluorophenyl Group Reactivity

The electron-withdrawing fluorine substituent directs electrophilic aromatic substitution (EAS) to the meta position:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-nitro-4-fluorophenyl | |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |

-

Limitation : The strong electron-withdrawing effect of fluorine reduces EAS activity, favoring coupling reactions over traditional nitration or sulfonation .

Multi-Step Synthetic Pathways

Example synthesis leveraging the above reactivities:

-

Thioether Alkylation : React with methyl iodide to form a methylsulfonium intermediate.

-

Piperidine Acylation : Introduce acetyl groups using HBTU-activated carboxylic acids .

-

Ketone Reduction : Convert ethanone to ethanol using NaBH₄ for downstream esterification.

Stability and Side Reactions

Eigenschaften

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNOS/c1-18(2,3)22-13-16-6-4-5-11-20(16)17(21)12-14-7-9-15(19)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRGRMZRNKITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.